Product packaging for FTY720 phenoxy-biotin(Cat. No.:)

FTY720 phenoxy-biotin

Cat. No.: B1163841
M. Wt: 573.2
InChI Key: GZMFMKCTYQRSAN-MNRXJBBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing FTY720 as a Parent Compound in Chemical Biology Research

FTY720, also known as Fingolimod, is a synthetic analog of myriocin, a natural product derived from the fungus Isaria sinclairii. wikipedia.orgnih.gov It was initially developed for its immunosuppressive properties and is clinically approved for treating multiple sclerosis. wikipedia.orgoncotarget.comebi.ac.uk In the realm of chemical biology, FTY720 serves as a crucial parent compound for the development of various molecular probes. nih.govresearchgate.net Its significance stems from its ability to modulate sphingosine-1-phosphate (S1P) receptors, which are G protein-coupled receptors involved in numerous physiological processes, including lymphocyte trafficking. wikipedia.orgcaymanchem.comresearchgate.net

The mechanism of action of FTY720 involves its phosphorylation in vivo by sphingosine (B13886) kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P). nih.govoncotarget.complos.org This phosphorylated form then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). nih.gov This interaction leads to the internalization and degradation of the S1P1 receptor on lymphocytes, effectively sequestering them in lymph nodes and preventing their migration to the central nervous system. wikipedia.orgoncotarget.com Beyond its effects on S1P receptors, FTY720 has been shown to have other biological activities, including the inhibition of cytosolic phospholipase A2 and the activation of protein phosphatase 2A (PP2A), a key tumor suppressor. nih.govcaymanchem.com These multifaceted biological activities make FTY720 an attractive scaffold for designing chemical probes to investigate complex cellular signaling pathways.

Rationale for Developing Biotinylated FTY720 Analogs as Chemical Probes

The development of biotinylated FTY720 analogs, such as FTY720 phenoxy-biotin, is driven by the need for powerful tools to identify and study the molecular targets and interaction partners of FTY720. nih.govnih.gov Biotinylation, the process of attaching a biotin (B1667282) molecule to a compound of interest, provides a highly specific and robust handle for the detection, purification, and visualization of the compound and its binding partners. creative-diagnostics.com

The primary rationale for creating these probes is to facilitate affinity pulldown assays. In this technique, the biotinylated FTY720 analog is used as "bait" to capture its interacting proteins from cell lysates. tuat.ac.jp The strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) allows for the efficient isolation of these protein complexes, which can then be identified and characterized using methods like mass spectrometry. tuat.ac.jp This approach is invaluable for elucidating the full spectrum of proteins that FTY720 interacts with, beyond its known S1P receptor targets. For instance, a biotin-tagged FTY720 has been used to demonstrate the direct interaction between FTY720 and the protein SET (I2PP2A), a key event in the activation of PP2A. nih.govnih.gov

Furthermore, biotinylated probes can be conjugated with fluorescent dyes or other reporter molecules, enabling their use in cellular imaging studies to visualize the subcellular localization of the drug and its targets. creative-diagnostics.comthno.org The design of these probes is critical; factors such as the attachment point of the biotin tag and the length and nature of the linker connecting it to the parent molecule can significantly impact the probe's biological activity and its ability to interact with its targets. tuat.ac.jp In the case of this compound, the hydroxymethyl side chain of FTY720, which is essential for its phosphorylation, is retained, suggesting that the probe can be similarly phosphorylated in vivo and thus mimic the action of the parent drug. caymanchem.comglpbio.com

Fundamental Principles of Biotin-Tagged Chemical Probes in Biological Systems

Biotin-tagged chemical probes are versatile tools in chemical biology that leverage the exceptionally strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin or streptavidin. creative-diagnostics.comthermofisher.com The dissociation constant (Kd) for this interaction is in the femtomolar range (10^-15 M), making it one of the strongest known biological interactions. thermofisher.com This robust binding forms the basis for a wide array of applications.

The fundamental principle involves covalently attaching a biotin molecule to a bioactive compound, such as FTY720. This "biotin tag" does not typically interfere with the biological activity of the parent molecule due to its relatively small size. thermofisher.com The biotinylated probe can then be introduced into a biological system, such as a cell culture or a cell lysate.

Key applications of biotin-tagged probes include:

Affinity Purification and Pulldown Assays: The biotinylated probe and its bound cellular targets can be selectively captured using avidin or streptavidin immobilized on a solid support, such as magnetic beads or chromatography resins. This allows for the isolation and subsequent identification of interacting proteins. tuat.ac.jpthermofisher.com

Immunoassays: In techniques like ELISA and Western blotting, biotinylated detection molecules (e.g., antibodies) provide a means for signal amplification, enhancing the sensitivity of the assay. creative-diagnostics.com

Cellular Imaging: By conjugating the biotin tag to a fluorescent molecule via a streptavidin bridge, researchers can visualize the distribution and localization of the probe within cells using fluorescence microscopy. creative-diagnostics.comthno.org

Cell Surface Labeling: Using cell-impermeable biotinylation reagents, it is possible to specifically label and study proteins on the outer surface of a cell. creative-diagnostics.comthermofisher.com

The success of a biotin-tagged probe experiment often depends on the careful design of the probe, including the site of biotin attachment and the properties of the linker connecting the biotin to the molecule of interest. tuat.ac.jp The linker must be long and flexible enough to allow simultaneous binding of the probe to its biological target and to the avidin/streptavidin protein without steric hindrance. tuat.ac.jp

Properties

Molecular Formula

C27H44N4O5S · HCl

Molecular Weight

573.2

InChI

InChI=1S/C27H44N4O5S.ClH/c28-27(18-32,19-33)14-13-20-9-11-21(12-10-20)36-16-6-2-1-5-15-29-24(34)8-4-3-7-23-25-22(17-37-23)30-26(35)31-25;/h9-12,22-23,25,32-33H,1-8,13-19,28H2,(H,29,34)(H2,30,31,35);1H/t22-,23-,25-;/m1./s1

InChI Key

GZMFMKCTYQRSAN-MNRXJBBMSA-N

SMILES

OCC(N)(CO)CCC1=CC=C(OCCCCCCNC(CCCC[C@H]2SC[C@](N3)([H])[C@@]2([H])NC3=O)=O)C=C1.Cl

Synonyms

2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane

Origin of Product

United States

Synthetic Methodologies for Fty720 Phenoxy Biotin

Strategic Design Considerations for Biotinylation of FTY720 for Research Applications

The development of FTY720 phenoxy-biotin as a research probe is rooted in the need to study the complex biological pathways of its parent compound, FTY720 (Fingolimod). FTY720 is an immunomodulator that, upon phosphorylation in the body by sphingosine (B13886) kinases, acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. caymanchem.comnih.gov This interaction modulates lymphocyte trafficking, making FTY720 a therapeutic agent for conditions like multiple sclerosis. nih.govnih.gov To investigate its mechanism of action, binding partners, and cellular fate, a tagged version of the molecule is required.

Biotinylation is a premier strategy for tagging molecules for research purposes. The exceptionally high affinity between biotin (B1667282) and proteins like streptavidin and avidin (B1170675) allows for robust detection and purification. A critical design consideration for creating a biotinylated FTY720 analog is the preservation of its biological activity. sapphirebioscience.com The parent FTY720 molecule contains a hydroxymethyl side chain that is the primary site of phosphorylation by sphingosine kinase 2. caymanchem.comnih.govnih.gov It is essential that this functional group remains unaltered in the biotinylated analog. This compound is specifically designed to retain this hydroxymethyl group, which suggests that it can be similarly phosphorylated in vivo, thus mimicking the biologically active form of FTY720 and serving as a valid research probe. caymanchem.comsapphirebioscience.comglpbio.com

The "phenoxy" designation in the compound's name indicates that the linker connecting FTY720 to biotin is attached to the phenyl group of the FTY720 core via an ether linkage. This strategic placement moves the bulky biotin-linker assembly away from the key functional regions of the FTY720 molecule—namely, the aminodiol head group responsible for phosphorylation and receptor interaction. This design minimizes steric hindrance, increasing the likelihood that the probe will interact with its biological targets in a manner analogous to the native compound. The linker itself, identified as a 1,5-diaminopentane chain in the formal chemical name, provides spacing and flexibility, further ensuring the biotin tag is accessible for detection and capture without disrupting the probe's primary biological interactions. caymanchem.comsapphirebioscience.com

Chemical Synthesis Routes and Approaches to this compound

The chemical synthesis of this compound is a multi-step process that involves the assembly of the FTY720 core, the biotin-linker moiety, and their final conjugation. While specific proprietary synthesis routes may vary, a general approach can be inferred from its chemical structure and established bioconjugation techniques. nih.gov

A plausible synthetic pathway would begin with the synthesis of a modified FTY720 precursor. Instead of the standard 4-octylphenyl group, a version with a reactive functional group, such as a hydroxyl group (a phenol), is required. This precursor, 2-amino-2-(2-(4-hydroxyphenyl)ethyl)propane-1,3-diol, would serve as the anchor point for the linker. The synthesis of the FTY720 backbone itself has been achieved through various methods, including a convenient route using the Petasis reaction. nih.gov

The next stage involves preparing the biotinylated linker. This can be accomplished by reacting biotin with a large excess of a bifunctional linker molecule, such as 1,5-diaminopentane. By using an excess of the diamine, the reaction can be controlled to favor mono-biotinylation, leaving a free amine group at the distal end of the linker. The amide bond between biotin's carboxylic acid and the linker's amine group is typically formed using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in conjunction with N-hydroxysuccinimide (HOBt). nih.gov

The final and key step is the conjugation of the FTY720 phenolic precursor to the biotin-linker. This is achieved by forming an ether bond, which corresponds to the "phenoxy" part of the name. A common method for forming such an ether is the Williamson ether synthesis. This would involve converting the terminal amine of the biotin-linker into a better leaving group or, more likely, starting with a linker that has a leaving group (like a halide) on one end and a protected amine on the other. For instance, the phenolic hydroxyl group of the FTY720 precursor can be deprotonated with a base and reacted with a biotinylated linker containing a terminal alkyl halide. Following the coupling reaction, any protecting groups used on the FTY720 core's aminodiol would be removed to yield the final this compound product.

Methodologies for Ensuring Research Probe Integrity and Purity

To guarantee that this compound functions as a reliable and reproducible research tool, its structural integrity and purity must be rigorously verified using a suite of analytical techniques. Commercial suppliers provide certificates of analysis that detail the results of these quality control tests. caymanchem.com A purity of ≥95% is often cited for research-grade biochemicals. sapphirebioscience.com

The primary methods for verification include:

High-Performance Liquid Chromatography (HPLC): This is the benchmark technique for assessing the purity of the final compound. HPLC separates the product from any unreacted starting materials, reagents, or side products. The resulting chromatogram provides a quantitative measure of purity, typically expressed as a percentage of the area of the main product peak relative to the total area of all peaks. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular identity of the compound by measuring its mass-to-charge ratio. This analysis verifies that the correct molecular weight for this compound has been achieved, confirming the successful conjugation of the FTY720 and biotin-linker components. The expected formula weight for the HCl salt is 573.2 g/mol . caymanchem.comsapphirebioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure of the molecule. By analyzing the chemical shifts, integration, and coupling patterns of the atomic nuclei, chemists can confirm that the FTY720 core, the phenoxy-ether linkage, the pentane (B18724) linker, and the biotin moiety are all present and correctly assembled.

Functional Validation: Beyond structural confirmation, functional assays can be used to ensure the probe's integrity. A key test would be to confirm the biotin tag's accessibility and high-affinity binding to streptavidin or avidin, often through an ELISA-like or pull-down assay. Additionally, its biological function can be validated by testing its ability to be phosphorylated by sphingosine kinases, confirming the FTY720 portion of the probe is active. caymanchem.comglpbio.com

The table below summarizes the key analytical methods used to ensure the quality of this compound.

Analytical Method Purpose Information Provided
High-Performance Liquid Chromatography (HPLC)Purity AssessmentQuantitative percentage of the desired compound in the sample.
Mass Spectrometry (MS)Identity ConfirmationVerification of the correct molecular weight (573.2 g/mol for HCl salt). caymanchem.comsapphirebioscience.com
Nuclear Magnetic Resonance (NMR)Structural ElucidationDetailed confirmation of the covalent structure and connectivity of atoms.
Functional Assays (e.g., Streptavidin Binding)Integrity & ActivityConfirmation that the biotin tag is functional and the FTY720 core is biologically active.

Molecular Target Identification and Validation Using Fty720 Phenoxy Biotin

Affinity-Based Proteomics Approaches for Target Elucidation

Affinity-based proteomics is a primary method for identifying the direct binding partners of a small molecule. By attaching a high-affinity tag like biotin (B1667282) to the FTY720 molecule, researchers can effectively "fish" for interacting proteins within cell lysates or tissues.

Pull-down assays are a cornerstone of affinity purification, leveraging the exceptionally strong and specific interaction between biotin and avidin (B1170675) (or its derivatives like streptavidin). bioclone.net In this technique, FTY720 phenoxy-biotin is incubated with a cell lysate, allowing it to bind to its protein targets. This mixture is then passed through a column containing avidin-coated beads. embopress.orgashpublications.org The high affinity of the biotin tag for the immobilized avidin ensures that the this compound—along with its bound proteins—is captured on the beads, while non-interacting proteins are washed away. bioclone.netresearchgate.net

This enrichment strategy effectively isolates potential target proteins from the thousands of other proteins present in the cellular environment. The bound protein complexes can then be eluted from the beads for further analysis. This method was successfully used to demonstrate the direct interaction between FTY720 and its targets in cell lysates. ashpublications.org

Table 1: Common Components in this compound Pull-Down Assays

Component Function
Bait This compound
Prey Putative protein targets within a cell lysate
Affinity Matrix Avidin or Streptavidin-coated beads/resin
Wash Buffers To remove non-specifically bound proteins

| Elution Buffer | To release the bait-prey complex from the matrix for analysis |

Following the enrichment of target proteins via pull-down assays, mass spectrometry (MS) is employed for their definitive identification. nih.govresearchgate.net The proteins eluted from the avidin column are typically separated by gel electrophoresis and then digested into smaller peptide fragments. These peptides are then analyzed by a mass spectrometer, which measures their mass-to-charge ratio. researchgate.netresearchgate.net

The resulting mass spectra provide a "peptide fingerprint" that can be matched against protein databases to identify the specific proteins that were captured by the this compound probe. researchgate.net This powerful combination of affinity purification and MS analysis allows for the unbiased identification of molecular targets. For instance, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) was utilized to detect the binding of FTY720 to its targets after pull-down. embopress.org

Validation of Identified Molecular Targets through Complementary Biochemical Assays

Following the identification of potential targets like SET via proteomic screens, it is essential to validate these interactions and their functional consequences using orthogonal biochemical assays. embopress.orgashpublications.org

To confirm that the binding of FTY720 to SET results in the activation of PP2A, researchers employ PP2A phosphatase activity assays. These assays demonstrated a significant increase in PP2A activity in cells treated with FTY720, directly validating the functional outcome of the interaction identified in the pull-down experiments. ashpublications.orgmdpi.com

Furthermore, the biological relevance of this interaction was confirmed by using selective inhibitors. Treatment of cells with okadaic acid, a known PP2A inhibitor, was shown to abolish the anti-proliferative and pro-apoptotic effects of FTY720, confirming that these effects are mediated through PP2A activation. mdpi.com Additionally, genetic validation through the knockdown of SET expression was shown to prevent the tumor-suppressive effects of FTY720, cementing SET as a critical molecular target. embopress.org Western blotting is also routinely used to confirm the presence of the identified target (e.g., SET) in the protein complexes pulled down by this compound. embopress.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
FTY720 (fingolimod)
FTY720-phosphate (FTY720-P)
Sphingosine-1-phosphate (S1P)
Ceramide

Mechanistic Investigations Enabled by Fty720 Phenoxy Biotin

Elucidating FTY720's Phosphorylation-Independent Mechanisms of Action

The non-phosphorylated form of FTY720 possesses distinct biological activities, notably in the realm of cancer therapeutics, which are independent of S1P receptor modulation. nih.govoncotarget.com These effects are primarily driven by the drug's ability to activate the tumor suppressor protein phosphatase 2A (PP2A). nih.govoncotarget.comnih.gov FTY720 phenoxy-biotin has been instrumental in confirming the direct molecular interactions that underpin these phosphorylation-independent actions. nih.govashpublications.org

Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in various cancers. ashpublications.orgoncotarget.com FTY720 functions as a potent PP2A-activating drug (PAD). nih.govashpublications.org The primary mechanism of PP2A inactivation in many cancer cells involves its inhibition by an oncoprotein called SET. ashpublications.orgnih.gov

Research using cellular models of hematologic malignancies has demonstrated that FTY720 exerts its anticancer effects by directly interacting with SET. nih.govashpublications.org This binding disrupts the inhibitory SET-PP2A complex, thereby reactivating PP2A's phosphatase function. ashpublications.orgnih.gov To confirm this direct interaction in hematopoietic cells, researchers utilized this compound. In experiments with Ba/F3-Jak2V617F cells, monomeric avidin-based chromatography with this compound successfully pulled down the SET protein, providing clear evidence of a direct association. nih.govashpublications.org Notably, these FTY720 conjugates were shown to effectively restore PP2A activity in these cells. nih.govashpublications.org

ProteinRole in the PathwayInteraction with FTY720
FTY720Initiator of the pathwayDirectly binds to the SET protein.
SETEndogenous inhibitor of PP2ABinding by FTY720 prevents it from inhibiting PP2A. ashpublications.orgnih.gov
PP2ATumor suppressor phosphataseIs reactivated upon the sequestration of SET by FTY720. ashpublications.orgoncotarget.com

The reactivation of PP2A by FTY720 has significant downstream consequences on key cellular signaling networks that are often dysregulated in cancer.

Jak2/STAT Pathway: In myeloproliferative neoplasms characterized by the transforming Jak2V617F oncogene, PP2A is found to be inactive. nih.govashpublications.org The inactivation of PP2A is dependent on the dose and kinase activity of Jak2V617F. ashpublications.org By reactivating PP2A, FTY720 can induce the inactivation and downregulation of the Jak2V617F oncoprotein. ashpublications.orgcornell.edu This demonstrates a clear antagonism between FTY720's phosphorylation-independent action and Jak2-driven signaling. Conversely, it is important to note that the phosphorylated form of FTY720 (FTY720-P) can augment Jak2 activity, highlighting the distinct and opposing roles of the two forms of the drug. nih.govashpublications.org In other contexts, such as acetaminophen-induced liver injury, FTY720 has been shown to activate the JAK2/STAT3 signaling pathway, suggesting its modulatory effects are context-dependent. nih.gov

Akt-mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation is a hallmark of many cancers. oncotarget.com PP2A functions as a negative regulator of this pathway. oncotarget.com Consequently, FTY720-mediated reactivation of PP2A leads to the dephosphorylation of Akt, a key node in this cascade. oncotarget.comresearchgate.net This inhibition of the PI3K/Akt pathway subsequently downregulates mTOR signaling. oncotarget.com This mechanism has been shown to be crucial for FTY720's ability to inhibit the migration and invasion of glioblastoma cells. oncotarget.com Furthermore, FTY720 can suppress the production of inflammatory cytokines by inhibiting the mTOR/NF-κB signaling pathway in retinal Müller cells. nih.gov

Signaling PathwayEffect of FTY720 (via PP2A activation)Cellular Context
Jak2/STATInactivation and downregulation of Jak2V617F. ashpublications.orgcornell.eduJak2-driven hematologic malignancies. ashpublications.org
Akt-mTORInhibition through dephosphorylation of Akt. oncotarget.comresearchgate.netGlioblastoma, Neuroblastoma. oncotarget.comresearchgate.net
mTOR/NF-κBInhibition of inflammatory cytokine production. nih.govRetinal Müller cells. nih.gov

Understanding Binding Dynamics and Specificity in Cellular Contexts

This compound is an invaluable tool for studying the binding dynamics and specificity of FTY720's phosphorylation-independent interactions. The biotin (B1667282) moiety allows for its use as a "bait" in affinity pull-down experiments to isolate and identify cellular proteins that directly bind to FTY720. nih.govashpublications.org

Studies have conclusively identified the oncoprotein SET as the specific binding partner for FTY720 in its capacity as a PP2A activator. nih.govashpublications.orgnih.gov The use of this compound in avidin-based chromatography experiments with lysates from Ba/F3-Jak2V617F cells provided direct evidence for this specific interaction in a relevant cellular context. nih.govashpublications.org The results demonstrated a clear association between the FTY720 conjugate and SET, confirming that SET is a direct target. nih.govashpublications.org Further biophysical studies using NMR spectroscopy have begun to characterize the molecular details of the FTY720-SET complex, providing a deeper understanding of how this interaction leads to the reactivation of the PP2A tumor suppressor. nih.gov

Insights into Cellular Processes and Pathways Affected by this compound Target Engagement

The engagement of this compound with its target, the SET oncoprotein, triggers a cascade of downstream cellular events stemming from the reactivation of PP2A. This has profound effects on various cellular processes and pathways, particularly in cancer cells.

The primary outcome of FTY720-SET engagement is the restoration of PP2A's tumor-suppressive functions. ashpublications.orgoncotarget.com This leads to several key anti-neoplastic effects:

Induction of Apoptosis: Reactivated PP2A can trigger programmed cell death in malignant cells. nih.govoncotarget.comnih.gov

Inhibition of Cell Proliferation: FTY720 has been shown to block the proliferation of cancer cells, including breast cancer stem cells, an effect mediated by PP2A activation. nih.gov

Suppression of Oncogenic Signaling: As detailed previously, target engagement leads to the shutdown of pro-survival signaling pathways, including the Jak2/STAT and PI3K/Akt/mTOR networks. ashpublications.orgoncotarget.comcornell.edu

Modulation of Inflammatory Responses: By inhibiting the mTOR/NF-κB pathway, FTY720 can reduce the production of inflammatory cytokines. nih.gov

Alterations in Calcium Signaling: Independent of PP2A, FTY720 has also been shown to increase intracellular calcium levels and stimulate calcineurin signaling pathways. plos.orgnih.gov

Cellular ProcessObserved EffectUnderlying Mechanism
ApoptosisInduction in cancer cells. oncotarget.comnih.govReactivation of PP2A. oncotarget.com
Cell ProliferationInhibition of cancer stem cells. nih.govUpregulation of PP2A activity. nih.gov
Oncogenic SignalingInactivation of Jak2/STAT and Akt/mTOR pathways. ashpublications.orgoncotarget.comReactivation of PP2A. ashpublications.orgoncotarget.com
InflammationReduced production of inflammatory cytokines. nih.govInhibition of mTOR/NF-κB signaling. nih.gov
Calcium HomeostasisIncreased intracellular Ca2+ influx. plos.orgnih.govActivation of calcineurin signaling. plos.orgnih.gov

Methodological Advancements and Applications in Chemical Biology

Utilization in In Vitro and Ex Vivo Research Models (e.g., cell lines, primary cell cultures, tissue lysates)

FTY720 phenoxy-biotin serves as an invaluable reagent in a variety of in vitro and ex vivo settings to investigate the cellular and molecular effects of its parent compound, FTY720. The parent molecule has demonstrated significant activity in numerous research models, and the biotinylated version enables deeper mechanistic studies within these same systems.

Cell Lines: FTY720 has been shown to induce time- and dose-dependent cytotoxicity in various cancer cell lines, including mantle cell lymphoma (MCL) and HER2-positive breast cancer cell lines. nih.govnih.govnih.gov In MCL cell lines such as Jeko and Mino, FTY720 treatment leads to the downregulation of Cyclin D1, cell cycle arrest, and decreased phosphorylation of Akt. nih.govnih.gov In trastuzumab-resistant breast cancer cell lines (BT-474-HR1, MDA-MB-453, and HCC1954), FTY720 effectively inhibits cell growth and triggers programmed cell death, marked by the cleavage of caspase-3, caspase-9, and PARP. nih.gov this compound can be employed in these cell lines to perform affinity pull-down assays from cell lysates to identify the specific protein targets that mediate these observed effects.

Primary Cell Cultures: The utility of FTY720 has also been demonstrated in primary cell cultures. Studies have used primary MCL tumor cells to show that FTY720's cytotoxic effects are dependent on the generation of reactive oxygen species (ROS). nih.govnih.gov In other research, primary fibroblast cell cultures have been used to study the effects of FTY720 on fibrosis. nih.gov In these primary cell models, this compound can be used to isolate and identify binding partners in a native cellular environment, providing insights into how the compound modulates signaling pathways in non-transformed cells.

Tissue Lysates: The application of this compound is particularly powerful in the context of tissue lysates. After treating cells or tissues with the probe, lysates can be prepared and subjected to streptavidin-based affinity purification to capture the probe along with its interacting proteins. This approach is crucial for identifying the full spectrum of targets in a complex protein milieu. For instance, FTY720 is known to affect immune cell trafficking in lymphoid tissues. nih.govnih.gov Applying this compound to lysates from lymphoid tissues could help identify novel proteins involved in this process beyond the well-characterized S1P receptors.

Research ModelParent Compound (FTY720) FindingsApplication of this compound
Mantle Cell Lymphoma (MCL) Cell Lines (e.g., Jeko, Mino) Induces cytotoxicity, downregulates Cyclin D1, decreases phospho-Akt. nih.govnih.govIsolation of protein complexes from cell lysates to identify direct targets mediating cell cycle arrest and apoptosis.
Breast Cancer Cell Lines (e.g., HCC1954) Inhibits growth of trastuzumab-resistant cells, induces apoptosis and autophagy. nih.govPull-down assays to identify proteins involved in the switch between apoptosis and autophagy.
Primary MCL Tumor Cells Mediates cytotoxicity dependent on reactive oxygen species (ROS). nih.govnih.govIdentification of specific redox-sensitive binding partners from primary cell lysates.
Primary Fibroblast Cultures Used to investigate inhibition of fibrogenesis. nih.govExploration of the molecular targets responsible for the anti-fibrotic effects in tissue models.
Tissue Lysates (e.g., Lymphoid Tissue) Inhibits lymphocyte egress from secondary lymphoid tissues. nih.govUnbiased discovery of novel interacting proteins involved in immune cell trafficking.

Integration with Advanced Imaging Techniques for Subcellular Localization Studies

While direct imaging studies utilizing this compound are not extensively detailed in the provided search results, the biotin (B1667282) tag provides a versatile anchor for various imaging applications. The high-affinity interaction between biotin and streptavidin (or its variants like avidin) can be exploited to visualize the subcellular distribution of the probe.

For instance, cells treated with this compound can be fixed, permeabilized, and then incubated with fluorescently-labeled streptavidin. This would allow for the visualization of the probe's localization within the cell using fluorescence microscopy techniques such as confocal microscopy. This approach could answer key questions about whether FTY720 or its phosphorylated form accumulates in specific organelles, such as the plasma membrane where S1P receptors are located, the nucleus, or mitochondria. The parent compound FTY720 has been observed to induce morphological changes associated with apoptosis and autophagy, which can be visualized by light and electron microscopy. nih.gov Using this compound in conjunction with fluorescent streptavidin could allow for co-localization studies with markers for specific cellular compartments to determine where the drug is acting to initiate these processes.

Furthermore, the development of fluorinated analogues of FTY720 for positron emission tomography (PET) imaging highlights the interest in visualizing the biodistribution of this class of molecules in vivo. nih.gov While PET provides whole-body imaging, the biotin tag on this compound is more suited for high-resolution subcellular imaging at the microscopic level.

Development of Quantitative Assays for Target Engagement

A primary application of this compound is in the development of quantitative assays to measure target engagement. The biotin tag enables the capture and quantification of proteins that interact with the molecule.

Affinity Pull-Down Assays: The most direct application is the affinity pull-down assay. nih.govthermofisher.com In this method, cell or tissue lysates are incubated with this compound. The probe and its bound proteins are then captured using streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads). nih.govnih.gov After washing away non-specific binders, the captured proteins are eluted and can be identified and quantified.

Quantification Methods:

Western Blotting: This technique can be used to probe for known or suspected protein targets. By comparing the amount of a specific protein pulled down by this compound versus a negative control (e.g., beads alone or a biotin-only control), one can semi-quantitatively assess the extent of target engagement. nih.gov

Mass Spectrometry: For unbiased target identification, the eluted proteins can be analyzed by mass spectrometry (MS). This proteomic approach can identify a wide range of interacting proteins, both known and novel. Quantitative MS techniques can further provide relative abundance data for these interactors under different conditions.

The table below outlines a typical workflow for a quantitative pull-down assay.

StepProcedurePurpose
1. Lysate Preparation Cells or tissues are treated (or not) with this compound, then lysed to release proteins.To obtain a soluble protein mixture containing the probe-target complexes.
2. Affinity Capture The lysate is incubated with streptavidin-conjugated beads.To immobilize the this compound and its bound proteins. nih.gov
3. Washing The beads are washed multiple times with buffer.To remove non-specifically bound proteins, reducing background signal.
4. Elution The bound proteins are eluted from the beads, often by boiling in sample buffer or by competitive elution.To release the captured proteins for analysis.
5. Analysis The eluted proteins are analyzed by Western blotting or mass spectrometry.To identify and quantify the specific protein targets that engaged with the probe.

Contribution to Chemical Probe Design Principles and Methodologies

The design and application of this compound serve as an excellent case study in the principles of chemical probe development. The creation of a high-quality chemical probe requires a careful balance between modifying a parent molecule to add functionality without disrupting its inherent biological activity.

Key design principles embodied by this compound include:

Retention of the Pharmacophore: The core structure of FTY720 responsible for its biological effects is retained. Crucially, the hydroxyl groups that are the site of phosphorylation by sphingosine (B13886) kinase 2 are preserved. caymanchem.combertin-bioreagent.comnih.gov This ensures that the probe can be metabolized into its active form, FTY720-P, allowing it to interact with the same targets as the parent drug.

Strategic Linker Placement: The biotin tag is attached via a linker to a part of the molecule that is predicted to be less critical for target binding. This minimizes steric hindrance and preserves the affinity of the probe for its biological targets.

Inclusion of a Versatile Affinity Handle: Biotin is an ideal affinity tag due to its small size and the extremely high affinity and specificity of its interaction with streptavidin. researchgate.net This enables highly efficient and clean capture of the probe-protein complexes, which is essential for the sensitivity of pull-down assays and other applications. nih.govthermofisher.com

Design PrincipleImplementation in this compoundRationale
Maintain Biological Activity The 2-amino-1,3-propanediol (B45262) headgroup is unmodified. caymanchem.comsapphire-usa.comlabchem.com.myThis group is the site of phosphorylation, which is essential for S1P receptor agonism and the compound's immunomodulatory effects. nih.govnih.gov
Introduce a Functional Tag A biotin molecule is covalently attached. caymanchem.combertin-bioreagent.comBiotin serves as a high-affinity handle for detection, purification, and imaging via streptavidin conjugates. researchgate.net
Utilize a Spacer/Linker A linker connects the FTY720 core to the biotin tag.The linker spatially separates the tag from the core pharmacophore, reducing the risk of the tag interfering with target binding.
Ensure Appropriate Controls Use in conjunction with untagged FTY720 for competition assays.Competition experiments are crucial to demonstrate that the probe binds to its targets in a specific and saturable manner.

By adhering to these principles, this compound was developed as a robust tool that has advanced the methodological toolkit for studying sphingolipid signaling and immunomodulation. It allows for a transition from observing a compound's phenotypic effects to identifying the direct molecular interactions that underpin them.

Future Research Directions and Unexplored Avenues for Fty720 Phenoxy Biotin

Potential for Identification of Novel Binding Partners and Off-Targets

The primary mechanism of FTY720 involves its phosphorylation in vivo to FTY720-phosphate (FTY720-P), which then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. nih.gov This "on-target" activity leads to the internalization and degradation of the S1P1 receptor, sequestering lymphocytes in lymph nodes. oncotarget.com However, a growing body of evidence indicates that FTY720 also exerts numerous effects independent of S1P receptors, particularly at higher concentrations. nih.govnih.gov These "off-target" activities are not fully characterized but are thought to contribute significantly to the drug's broader therapeutic and adverse effects.

FTY720 phenoxy-biotin is an invaluable tool for deorphanizing these off-target effects. The biotin (B1667282) tag allows the molecule to serve as "bait" in affinity purification and pull-down experiments. By incubating this probe with cell or tissue lysates, researchers can capture and subsequently identify binding proteins using mass spectrometry. This chemical proteomics approach can definitively identify novel intracellular binding partners that mediate the S1P-independent actions of FTY720.

Key areas for investigation include:

Sphingolipid Metabolism Enzymes: FTY720 is structurally similar to sphingosine (B13886) and is known to inhibit enzymes like sphingosine kinase 1 (SK1) and ceramide synthase. nih.govoncotarget.com this compound can be used to confirm these direct interactions and potentially identify other regulatory proteins involved in the sphingolipid metabolic pathway.

Protein Phosphatase 2A (PP2A): FTY720 has been shown to activate PP2A by disrupting its interaction with the endogenous inhibitor SET. This interaction is crucial for the compound's anti-cancer properties. The biotinylated probe can help isolate the full SET-PP2A-FTY720 complex to better understand this regulatory mechanism. nih.gov

Unidentified Cellular Receptors: There may be other, as-yet-unknown receptors or binding proteins on the cell surface or within the cell that interact with FTY720.

Target ClassKnown/Suspected TargetsPotential of this compound
On-Targets (S1P Receptor-Mediated)S1P Receptors (S1P1, S1P3, S1P4, S1P5)Isolate receptor complexes to identify associated regulatory proteins and downstream effectors.
Off-Targets (S1P Receptor-Independent)Sphingosine Kinase 1 (SK1), Ceramide Synthase, Protein Phosphatase 2A (PP2A), Cytosolic Phospholipase A2Confirm direct binding, identify all components of the protein complexes, and discover novel interacting partners. nih.govcaymanchem.com

Application in Exploring Undiscovered FTY720-Mediated Biological Pathways

Once novel binding partners are identified, this compound can be used to explore their roles in broader biological pathways. The effects of FTY720 are known to extend to apoptosis, cell cycle regulation, angiogenesis, and mitochondrial function. oncotarget.commdpi.com However, the precise molecular cascades are often unclear, especially for S1P-independent effects.

Because the this compound probe retains the hydroxyl methyl side chain necessary for phosphorylation, it can be used to investigate pathways mediated by both the parent compound and its phosphorylated form. caymanchem.comsapphire-usa.comlabchem.com.my For example, studies have shown that FTY720 can enhance endothelial cell barrier function through a novel, S1P1-independent mechanism that still involves a G-protein coupled receptor. nih.gov Similarly, FTY720 can affect T-cell homing in Peyer's patches through a mechanism independent of the T-cell's own S1P1 receptor, suggesting an effect on other cell types. nih.gov The probe can be used to isolate the protein complexes involved in these specific, context-dependent signaling events, thereby mapping out the responsible pathways.

Known FTY720-Mediated PathwayCurrent UnderstandingHow the Probe Can Provide Deeper Insight
Lymphocyte TraffickingPrimarily mediated by FTY720-P acting on S1P1 receptors on lymphocytes. oncotarget.comIdentify non-canonical S1P1-independent mechanisms in specific tissues like Peyer's patches. nih.gov
Anti-Cancer ActivityInvolves inhibition of SK1, activation of PP2A, and induction of apoptosis. nih.govoncotarget.comElucidate the full protein networks that link FTY720 to cell cycle arrest and apoptosis machinery.
Mitochondrial FunctionFTY720-P activates mitochondrial respiration in cardiac cells via STAT3 activation. mdpi.comIdentify the direct binding partners that initiate the STAT3 signaling cascade.
CNS EffectsPromotes remyelination and process extension in oligodendrocytes. nih.govIsolate the receptor complexes on oligodendrocytes and astrocytes responsible for these neuroprotective effects.

Development of Next-Generation Biotinylated Probes for Enhanced Research Utility

While this compound is a powerful tool, future research can benefit from the development of second-generation probes with enhanced specificity and functionality. The design of these new probes can be guided by existing research into FTY720 analogs.

For instance, researchers have developed non-phosphorylable FTY720 analogs to specifically study the S1P-independent effects of the drug. nih.gov A biotinylated version of such an analog would be an invaluable tool to exclusively pull down targets of the parent FTY720 molecule, eliminating any interactions mediated by its phosphorylated form. This would allow for a clean dissection of the two sets of pathways.

Potential modifications for next-generation probes include:

Non-phosphorylable analogs: To specifically isolate targets of the parent FTY720 compound.

Click-chemistry handles: Incorporating alkyne or azide (B81097) groups would allow for more versatile and efficient tagging with biotin or fluorescent reporters post-incubation, potentially reducing steric hindrance.

Photo-affinity labels: Adding a photo-reactive group would enable covalent cross-linking to binding partners upon UV irradiation. This is particularly useful for capturing weak or transient interactions that might be lost during standard affinity purification.

Varying linker arms: Modifying the length and composition of the spacer between FTY720 and biotin could optimize target accessibility and minimize interference with binding.

Probe DesignModificationSpecific Research Application
Phosphorylation-Deficient ProbeReplace or block the hydroxyl group required for phosphorylation.Specifically identify protein targets of non-phosphorylated FTY720, such as PP2A/SET complex. nih.gov
Photo-reactive ProbeIncorporate a benzophenone (B1666685) or diazirine group.Capture transient or low-affinity protein interactions that are difficult to isolate with standard pull-downs.
Clickable ProbeAdd an alkyne handle for post-lysis labeling via CuAAC reaction.Improve cell permeability and reduce potential artifacts from a bulky biotin tag during live-cell experiments.

Interdisciplinary Research Opportunities in Systems Biology

The vast amount of data generated using this compound and its next-generation derivatives is perfectly suited for a systems biology approach. Rather than studying single targets in isolation, systems biology seeks to understand the complex network of interactions that govern cellular behavior.

By identifying the "interactome" of FTY720—the complete set of proteins it binds to directly or indirectly—researchers can construct detailed network maps. This protein interaction data can then be integrated with other large-scale datasets, such as transcriptomics (gene expression changes) and metabolomics (changes in cellular metabolites), to build a comprehensive, multi-layered model of the drug's total cellular impact.

This interdisciplinary effort, combining chemical biology, proteomics, and computational biology, will be essential for:

Predicting unanticipated drug effects: By understanding the full network of proteins affected by FTY720, it may be possible to predict previously unknown therapeutic benefits or adverse effects.

Identifying biomarkers: The protein interaction networks may reveal key nodes that can serve as biomarkers for patient response to FTY720 therapy.

Rational drug design: A complete understanding of how FTY720 and its analogs interact with their on- and off-targets will guide the design of new drugs with improved efficacy and fewer side effects.

The use of this compound as a discovery tool thus paves the way for a more holistic and predictive understanding of pharmacology, moving from a single-target to a systems-level perspective.

Q & A

Q. What is the primary molecular mechanism of FTY720's immunosuppressive action?

FTY720 is phosphorylated to its active metabolite (FTY720-P), which acts as a potent agonist for sphingosine 1-phosphate (S1P) receptors (S1PR1/3/4/5). This agonism induces internalization of S1P receptors on lymphocytes, preventing their egress from secondary lymphoid tissues and thymus, thereby reducing peripheral lymphocyte circulation . Key experimental methodologies to validate this include flow cytometry for tracking lymphocyte sequestration and radiolabeled S1P binding assays to confirm receptor modulation .

Q. Which experimental models are commonly used to study FTY720's therapeutic potential?

  • Autoimmunity: Experimental autoimmune encephalomyelitis (EAE) in rodents for multiple sclerosis (MS) .
  • Transplantation: Rat skin allograft models to assess graft survival .
  • Oncology: Xenograft models (e.g., glioblastoma, renal carcinoma) to evaluate anti-proliferative effects .
  • Inflammation: Dextran sulfate sodium (DSS)-induced colitis in mice to study immune cell trafficking .

Q. What clinical evidence supports FTY720's repurposing beyond MS?

Phase II/III trials demonstrated FTY720's efficacy in reducing gadolinium-enhancing lesions and annualized relapse rates in MS . Preclinical studies suggest anti-cancer effects via HDAC inhibition and TRAIL synergy , though clinical translation requires further validation of dosing and safety in non-MS indications .

Advanced Research Questions

Q. How can contradictory data on FTY720's efficacy in neurodegenerative models be resolved?

FTY720 shows neuroprotection in acute EAE by dampening inflammation but fails in chronic or non-inflammatory models (e.g., cuprizone-induced demyelination). This highlights the need for stage-specific experimental designs:

  • Acute models: Focus on FTY720's anti-inflammatory action (e.g., cytokine profiling, T-cell infiltration assays) .
  • Chronic models: Investigate alternative mechanisms (e.g., mitochondrial permeability modulation or microglial phagocytosis ).

Q. What methodologies optimize the study of FTY720's synergy with other therapies?

  • Combination with TRAIL: Use apoptosis assays (Annexin V/PI staining) and caspase-3 activation in cancer cells .
  • Calcineurin inhibitor synergy: Co-administration in transplant models (e.g., rat skin allografts) with survival analysis and lymphocyte subset tracking .
  • Dose-response matrices: Required to avoid off-target effects (e.g., cardiac toxicity via S1P receptor desensitization ).

Q. How does FTY720 modulate innate vs. adaptive immunity in inflammatory diseases?

  • Adaptive immunity: Lymphocyte sequestration via S1PR1 agonism reduces T-cell infiltration in colitis .
  • Innate immunity: FTY720 enhances microglial phagocytosis in stroke models (CD68+/Iba1+ co-staining) but may paradoxically activate neutrophils in oral mucosal injury (RNA-seq and SPADE analysis) .
  • Methodological note: Use CCR2 knockout models to isolate monocyte/macrophage contributions .

Q. What are the challenges in translating FTY720's in vitro anti-cancer effects to in vivo models?

  • Pharmacokinetics: FTY720's rapid phosphorylation requires stable metabolite quantification (LC-MS/MS) in tumors .
  • Heterogeneous efficacy: Disparate results in B-cell leukemia xenografts (e.g., Philadelphia-positive vs. negative subtypes) demand genomic profiling (e.g., IL-6/STAT3 pathway analysis ).
  • Immune context: FTY720's lymphopenia may complicate immunocompetent models; consider humanized mice or combination checkpoint inhibitors .

Data Contradiction Analysis

Q. Why do studies report conflicting outcomes on FTY720's role in ischemic stroke?

  • Model variability: Permanent vs. transient middle cerebral artery occlusion (MCAO) models yield divergent results. FTY720 reduces post-ischemic lymphocyte influx but lacks neuroprotection in permanent MCAO .
  • Endpoint selection: Prioritize functional recovery (e.g., modified Neurological Severity Score) over histopathology alone.
  • Innate immune crosstalk: FTY720's pro-phagocytic effects on microglia may counterbalance lymphocyte-mediated damage, necessitating single-cell RNA-seq to resolve cellular heterogeneity.

Experimental Design Recommendations

Q. How to design studies investigating FTY720's impact on immune cell subsets?

  • Lymphocyte tracking: Adopt fluorescent dye labeling (e.g., CFSE) and intravital microscopy .
  • Macrophage polarization: Use flow cytometry (e.g., M1: CD80+/CD86+; M2: CD206+/Arg1+) in colitis or cancer models .
  • S1PR isoform specificity: Employ siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate receptor contributions .

Q. What controls are critical for FTY720 pharmacokinetic studies?

  • Phosphatase inhibitors: Prevent FTY720-P dephosphorylation during plasma/tissue sampling .
  • Dose calibration: Account for species-specific S1PR expression (e.g., rodents vs. primates) .
  • Negative controls: Include non-phosphorylatable FTY720 analogs to distinguish metabolite-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FTY720 phenoxy-biotin
Reactant of Route 2
FTY720 phenoxy-biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.